6-(4-chlorophenyl)-N,N-diethyl-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-Chlorophenyl)-N,N-diethyl-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of 6-(4-chlorophenyl)-N,N-diethyl-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under specific conditions. One common method includes refluxing the reactants in ethanol in the presence of a catalytic amount of piperidine for several hours . The resulting product is then purified through recrystallization from ethanol or other suitable solvents .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium hydroxide. For example, the bromination of the compound using N-bromosuccinimide (NBS) can yield brominated derivatives . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other biologically active compounds . In biology and medicine, it has shown promising results as an anticancer agent, particularly against breast cancer cells . Additionally, it exhibits antimicrobial, analgesic, anti-inflammatory, and antioxidant activities, making it a versatile compound for therapeutic applications .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1) and epidermal growth factor receptor (EGFR), which are involved in cancer cell proliferation and survival . By inhibiting these enzymes, the compound induces apoptosis in cancer cells and arrests the cell cycle at the G2/M phase .
Comparison with Similar Compounds
Similar compounds to 6-(4-chlorophenyl)-N,N-diethyl-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include other triazolothiadiazine derivatives such as 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives . These compounds share similar structural features and pharmacological activities but may differ in their specific biological targets and efficacy. The unique combination of the triazole and thiadiazine rings in 6-(4-chlorophenyl)-N,N-diethyl-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C21H22ClN5OS |
---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N,N-diethyl-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H22ClN5OS/c1-3-26(4-2)20(28)18-17(14-10-12-16(22)13-11-14)25-27-19(23-24-21(27)29-18)15-8-6-5-7-9-15/h5-13,17-18,25H,3-4H2,1-2H3 |
InChI Key |
SXYDSIFMTJAZET-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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